N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine
Description
N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine has garnered attention in the scientific community primarily for its utility as a building block in the synthesis of more complex molecules. Its unique combination of a pyridine (B92270) ring and a tertiary amine functional group makes it a valuable precursor in various chemical transformations.
Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. This feature imparts basicity and nucleophilicity to amines, making them crucial reactants in a vast array of chemical reactions. They are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. The amine functional group is a common feature in many biologically active molecules, including neurotransmitters and hormones.
Pyridine, a heterocyclic aromatic compound, is another cornerstone of organic chemistry. The nitrogen atom in the pyridine ring alters its electronic properties compared to benzene, influencing its reactivity. Pyridine and its derivatives are widely used as solvents, catalysts, and precursors in the synthesis of drugs, vitamins, and other fine chemicals. The pyridine moiety is also found in several important biomolecules. The presence of both an amine and a pyridine structure within this compound provides a rich chemical scaffold for further molecular elaboration.
This compound is classified as a tertiary amine and a substituted pyridine. Its structure consists of a central nitrogen atom bonded to two ethyl groups and a (6-methylpyridin-2-yl)methyl group. The pyridine ring is substituted at the 2-position with the aminomethyl group and at the 6-position with a methyl group.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 863971-65-7 |
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
The primary significance of this compound in contemporary chemical research lies in its role as a versatile synthetic intermediate. evitachem.com It serves as a valuable building block for the creation of more complex molecules with potential applications in medicinal chemistry and organic synthesis. evitachem.com
One common method for the synthesis of this compound is through the reductive amination of 6-methylpyridine-2-carbaldehyde with diethylamine. evitachem.com This reaction highlights its accessibility for researchers in the field. Once synthesized, this compound can undergo further chemical modifications. For instance, the tertiary amine can be oxidized to form an N-oxide, and the pyridine ring can potentially undergo various substitution reactions, allowing for the introduction of additional functional groups. evitachem.com
In the context of medicinal chemistry, compounds with similar structural motifs have been investigated for their biological activity. The mechanism of action for related structures has been suggested to involve interactions with enzymes such as nitric oxide synthase. evitachem.com This suggests that this compound could be a useful precursor for the development of novel enzyme inhibitors or receptor ligands. evitachem.com Its application extends to being a foundational element in the synthesis of a range of pharmaceutical and agrochemical products.
Properties
IUPAC Name |
N-ethyl-N-[(6-methylpyridin-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-13(5-2)9-11-8-6-7-10(3)12-11/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYJUPGQIQTMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265284 | |
| Record name | N,N-Diethyl-6-methyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863971-65-7 | |
| Record name | N,N-Diethyl-6-methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863971-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-6-methyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Diethylaminomethyl-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Ethyl N 6 Methylpyridin 2 Yl Methyl Ethanamine and Analogues
Direct Synthesis Routes of N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine
The most direct and commonly employed method for the synthesis of this compound is through reductive amination. This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.
In the case of this compound, the synthesis commences with 6-methylpyridine-2-carbaldehyde and diethylamine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reagent for this purpose due to its selectivity and tolerance of a wide range of functional groups. masterorganicchemistry.comwikipedia.org The reaction is generally performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at ambient temperature.
Table 1: Exemplary Direct Synthesis via Reductive Amination
| Aldehyde | Amine | Reducing Agent | Solvent | Product |
| 6-methylpyridine-2-carbaldehyde | Diethylamine | Sodium triacetoxyborohydride | Dichloromethane | This compound |
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is typically quenched with an aqueous solution, and the product is extracted with an organic solvent. Purification is often achieved through column chromatography on silica (B1680970) gel to yield the pure this compound.
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target compound is heavily reliant on the availability and purity of its precursors. The key starting materials are 6-methylpyridine-2-carbaldehyde and diethylamine.
Synthesis of 6-methylpyridine-2-carbaldehyde:
This aldehyde can be prepared through the oxidation of the corresponding alcohol, 2-hydroxymethyl-6-methylpyridine. A common method involves the use of selenium dioxide (SeO₂) in a solvent such as dioxane at elevated temperatures. chemicalbook.com The product can be purified by distillation or chromatography. chemicalbook.comsigmaaldrich.com Alternative oxidation methods can also be employed.
Synthesis of Diethylamine:
Diethylamine is a commercially available secondary amine. Industrially, it is produced alongside ethylamine (B1201723) and triethylamine (B128534) by the reaction of ethanol (B145695) and ammonia (B1221849) over an oxide catalyst at high temperatures. wikipedia.org For laboratory-scale synthesis, it can be prepared through various methods, including the reaction of ethylamine with an ethyl halide. However, this approach often leads to a mixture of mono-, di-, and tri-substituted products. sciencemadness.org
Derivatization Strategies:
The pyridine (B92270) ring of the target molecule can be modified to create a diverse range of analogues. Picoline (methylpyridine) derivatives are versatile precursors for such modifications. wikipedia.org Functionalization can be achieved at various positions on the pyridine ring through electrophilic or nucleophilic substitution reactions, depending on the desired analogue. researchgate.net For instance, the methyl group on the pyridine ring can be a site for further chemical transformations. Derivatization can also be performed on the amine nitrogen after the main scaffold has been assembled, for example, through acylation or further alkylation.
Advanced Synthetic Approaches to N-Alkyl-N-(pyridin-2-ylmethyl)amines
Beyond the direct reductive amination, several advanced synthetic strategies can be employed for the synthesis of N-Alkyl-N-(pyridin-2-ylmethyl)amines, offering greater flexibility and access to a wider variety of analogues.
Reductive Amination Protocols
Reductive amination is a robust and widely used method for C-N bond formation. wikipedia.org While direct reductive amination is efficient, indirect methods can also be utilized. This involves the pre-formation and isolation of the imine or enamine intermediate, followed by its reduction in a separate step. This two-step approach can sometimes offer advantages in terms of purity and yield, especially if the imine formation is slow or reversible.
A variety of reducing agents can be employed for the reduction of the C=N double bond. Besides sodium triacetoxyborohydride, other common reagents include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄) in the presence of an acid catalyst, and catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). masterorganicchemistry.comwikipedia.orgacsgcipr.org The choice of reducing agent depends on the specific substrate and the desired reaction conditions.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Notes |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mildly acidic, aprotic solvents (e.g., DCM, DCE) | Selective for iminium ions over ketones and aldehydes. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 3-6), protic solvents (e.g., MeOH) | Toxic cyanide byproduct. masterorganicchemistry.com |
| Sodium borohydride (NaBH₄) | Protic solvents (e.g., MeOH, EtOH), often with an acid catalyst | Can also reduce aldehydes and ketones. |
| Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂) | Neutral or acidic conditions, various solvents | Can reduce other functional groups (e.g., alkenes, alkynes). wikipedia.org |
Alkylation and Arylation Reactions
N-Alkyl-N-(pyridin-2-ylmethyl)amines can also be synthesized through the N-alkylation of a pre-formed N-(pyridin-2-ylmethyl)amine. This involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide or sulfonate. For the synthesis of this compound, this would entail the reaction of N-ethyl-N-((6-methylpyridin-2-yl)methyl)amine with an ethylating agent like ethyl iodide or ethyl bromide.
A significant challenge in N-alkylation is controlling the degree of substitution, as the product amine is often more nucleophilic than the starting amine, leading to over-alkylation. chemrxiv.org To achieve selective mono-alkylation, strategies such as using a large excess of the amine or employing specific reaction conditions are necessary. Ruthenium(II)-NHC complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols via the "hydrogen borrowing" methodology, which offers a greener alternative to the use of alkyl halides. researchgate.net
Cyclization Strategies for Pyridine-Containing Amine Derivatives
The synthesis of the pyridine ring itself is a fundamental aspect of creating pyridine-containing amine derivatives. Various cyclization strategies exist for the construction of the pyridine core. While not a direct route to the final product in one step, these methods are crucial for synthesizing substituted pyridine precursors.
One classical method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent. wikipedia.org Another approach is the Bohlmann-Rahtz pyridine synthesis, which provides a route to substituted pyridines from enamines and ethynyl (B1212043) ketones. More modern methods utilize transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring. These methods offer high regioselectivity and functional group tolerance, enabling the synthesis of complex pyridine derivatives that can then be further elaborated to the desired N-Alkyl-N-(pyridin-2-ylmethyl)amines.
Stereoselective Synthesis Considerations
The target compound, this compound, is achiral, and therefore, its synthesis does not require stereoselective control. However, for the synthesis of chiral analogues of this compound, where a stereocenter is present, asymmetric synthesis methodologies become crucial.
Chiral analogues could feature a stereocenter on the alkyl chain attached to the nitrogen, on the methylene (B1212753) bridge, or on the pyridine ring itself. The synthesis of such compounds often relies on one of three main strategies:
Use of Chiral Precursors: Starting from enantiomerically pure building blocks, such as a chiral amine or a chiral aldehyde, allows for the transfer of chirality to the final product.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed.
Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction that creates a new stereocenter. For example, asymmetric reductive amination using a chiral catalyst and a suitable reducing agent can produce chiral amines with high enantiomeric excess. thieme-connect.de Similarly, asymmetric hydrogenation of a prochiral imine using a chiral metal complex is a powerful method for obtaining enantiomerically enriched amines. mdpi.com
Recent advances in catalysis have led to the development of highly effective chiral catalysts, often based on transition metals like iridium, rhodium, and ruthenium, for the asymmetric synthesis of amines. thieme-connect.demdpi.com Chemoenzymatic methods, employing enzymes such as alcohol dehydrogenases, also offer a green and highly selective route to chiral alcohols that can serve as precursors to chiral amines. nih.gov
Catalytic Applications of N Ethyl N 6 Methylpyridin 2 Yl Methyl Ethanamine Based Complexes
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. While ligands with similar structural motifs, such as picolylamines, are known to form active homogeneous catalysts, specific data for N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine is not available in the current body of scientific literature.
Hydrogenation Reactions
There are no specific reports detailing the use of this compound-based complexes as catalysts for hydrogenation reactions. Consequently, no data tables on substrate scope, reaction conditions, or catalyst performance can be provided.
Dehydrogenation Processes
Scientific literature does not currently contain studies focused on the application of this compound complexes in dehydrogenation processes. Therefore, information regarding their catalytic activity, selectivity, and efficiency in such reactions is unavailable.
C-N Cross-Coupling Reactions
There is no published research on the use of this compound as a ligand in metal-catalyzed C-N cross-coupling reactions. As a result, no data on reaction yields, turnover numbers, or catalyst stability for this application could be located.
Polymerization Catalysis
The role of this compound-based complexes in polymerization catalysis has not been explored in the available scientific literature. There are no findings on their ability to catalyze the formation of polymers from monomers.
Allylic Amination
No specific studies detailing the application of this compound complexes in allylic amination reactions have been found. Therefore, no data regarding their performance in this type of transformation is available.
Heterogeneous Catalysis and Immobilized Systems
The immobilization of homogeneous catalysts onto solid supports can offer advantages in terms of catalyst separation and reuse. However, there are no reports in the scientific literature describing the immobilization of this compound-based complexes or their application in heterogeneous catalysis.
Advanced Spectroscopic and Structural Characterization of N Ethyl N 6 Methylpyridin 2 Yl Methyl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine, both ¹H and ¹³C NMR would provide crucial information about its chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts of these protons would be influenced by the substitution pattern. For instance, in related 2-amino-6-methylpyridine (B158447) compounds, the pyridine protons are observed in this region. chemicalbook.com The methyl group attached to the pyridine ring would likely produce a singlet at around 2.3-2.5 ppm. chemicalbook.com The methylene (B1212753) bridge protons (-CH₂-) adjacent to the pyridine ring and the nitrogen atom would likely resonate as a singlet at approximately 3.7-4.0 ppm. The ethyl groups attached to the amine nitrogen would exhibit a quartet for the methylene protons (-CH₂-) around 2.5-2.8 ppm and a triplet for the terminal methyl protons (-CH₃) around 1.1-1.3 ppm, due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The pyridine ring carbons would show signals in the downfield region, typically between 110 and 160 ppm. The carbon of the methyl group on the pyridine ring would be expected around 20-25 ppm. The methylene bridge carbon would likely appear around 55-60 ppm. The carbons of the N-ethyl groups would resonate at approximately 45-50 ppm for the methylene carbons and 12-15 ppm for the methyl carbons. N-alkylation is known to shift the chemical shifts of adjacent carbons downfield. ipb.pt
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | Multiplet |
| Pyridine-CH₃ | 2.3 - 2.5 | Singlet |
| N-CH₂-Py | 3.7 - 4.0 | Singlet |
| N-CH₂-CH₃ | 2.5 - 2.8 | Quartet |
| N-CH₂-CH₃ | 1.1 - 1.3 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine-C | 110 - 160 |
| Pyridine-CH₃ | 20 - 25 |
| N-CH₂-Py | 55 - 60 |
| N-CH₂-CH₃ | 45 - 50 |
| N-CH₂-CH₃ | 12 - 15 |
X-ray Crystallography for Solid-State Structure Determination
Interactive Data Table: Expected Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Expected Value |
| C-C (pyridine) | ~1.39 Å |
| C-N (pyridine) | ~1.34 Å |
| C-C (alkyl) | ~1.52 Å |
| C-N (alkyl) | ~1.47 Å |
| C-N-C (amine) | ~112° |
| C-C-N (pyridine) | ~120° |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. mdpi.comnih.gov
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. proquest.com Aliphatic C-H stretching vibrations from the methyl and ethyl groups would be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations of the aliphatic amine are expected in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric "ring breathing" mode of the pyridine ring typically gives a strong Raman signal around 1000 cm⁻¹. Aromatic C-H in-plane bending vibrations can also be observed. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations which may be weak in the IR spectrum.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |
| Aliphatic C-N | Stretching | 1000 - 1200 |
| Pyridine Ring | Ring Breathing (Raman) | ~1000 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* transitions. For 2,6-disubstituted pyridines, absorption maxima are generally observed in the ultraviolet region. nist.govresearchgate.net this compound is expected to show absorption bands around 260-270 nm, characteristic of the substituted pyridine chromophore. The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents.
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Transition | Expected λmax (nm) | Solvent |
| π → π* | 260 - 270 | Ethanol (B145695)/Methanol |
Mass Spectrometry Techniques for Molecular Weight and Purity
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns.
For this compound (C₁₁H₁₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (178.27 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the C-C bond between the methylene bridge and the pyridine ring, leading to the formation of a stable picolyl cation or a related fragment. For instance, the mass spectra of 2-aminomethyl-6-methylpyridine show a molecular ion peak at m/z 122. researchgate.net Another common fragmentation pathway for N-alkyl amines is the loss of an alkyl radical.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 178.27 |
| [M-CH₂CH₃]⁺ | 149.23 |
| [C₇H₈N]⁺ (picolyl fragment) | 106.14 |
Advanced Techniques for Magnetic and Electronic Properties
While this compound itself is not expected to have intrinsic magnetic properties, it can act as a ligand to form coordination complexes with paramagnetic metal ions. The magnetic and electronic properties of such complexes would be of significant interest. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements could be employed to study the electronic structure and magnetic behavior of these metal complexes. The pyridine-based ligand can influence the coordination geometry and the ligand field around the metal center, thereby affecting the magnetic anisotropy and single-molecule magnet (SMM) behavior of the resulting complexes. rsc.orgnih.gov The nature of the substituents on the pyridine ring can tune these properties. nih.govacs.org
Computational Chemistry and Theoretical Studies on N Ethyl N 6 Methylpyridin 2 Yl Methyl Ethanamine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
There is no specific research available that details the use of Density Functional Theory (DFT) to investigate the electronic structure and reactivity of N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In theory, such calculations could provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. However, at present, no such data has been published.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations, which are used to analyze the physical movements of atoms and molecules, have not been specifically applied to study the conformational landscape and intermolecular interactions of this compound in published research. While MD simulations would be instrumental in understanding the compound's flexibility, solvent effects, and potential binding modes with other molecules, this area of research remains to be explored for this specific chemical entity.
Quantum Mechanical (QM) Approaches in Reaction Mechanism Elucidation
Detailed reaction mechanisms involving this compound have not been elucidated using Quantum Mechanical (QM) approaches in any available studies. QM methods are crucial for understanding the transition states, activation energies, and reaction pathways of chemical transformations. The application of these methods to predict the reactivity and potential synthetic routes involving this compound is yet to be documented in scientific literature.
Theoretical Prediction of Spectroscopic Parameters
There are no available theoretical studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound. Such theoretical predictions, often performed in conjunction with experimental work, are vital for the structural characterization of new compounds. The absence of this data indicates a significant opportunity for future research to contribute to the fundamental understanding of this molecule.
Emerging Applications and Future Research Directions of N Ethyl N 6 Methylpyridin 2 Yl Methyl Ethanamine in Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
The molecular structure of N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine makes it a valuable synthon for the construction of more complex molecular entities. The presence of both a nucleophilic tertiary amine and a coordinating pyridine (B92270) ring allows for multifaceted reactivity.
One of the primary roles of this compound and its analogues is in the synthesis of sophisticated ligands for coordination chemistry. The (6-methylpyridin-2-yl)methanamine (B1295581) scaffold is a well-established precursor for multidentate ligands. For instance, closely related primary and secondary amines based on this scaffold are used to create pincer-type ligands, which are crucial in homogeneous catalysis. Research has demonstrated that N-Methyl-1-(6-methylpyridin-2-yl)methanamine, a close analogue, can be deprotonated and reacted with chlorophosphines to generate (6-(phosphinomethyl)pyridin-2-yl)methan-sec-amine (PNN) pincer ligands. figshare.comkeyorganics.net These ligands form stable and highly active complexes with transition metals like rhodium, which are used in catalytic reactions such as the conversion of carbenes into ketenes. figshare.comkeyorganics.net By analogy, this compound serves as an ideal precursor for similar ligand systems, with the ethyl groups potentially modifying the steric and electronic properties of the resulting metal complexes.
Furthermore, the primary amine analogue, (6-methylpyridin-2-yl)methanamine, has been successfully employed as a key building block in the CBr4-mediated [4+1] dehydrocyclization reaction with aldehydes to synthesize functionalized imidazo[1,5-a]heterocycles. nih.gov This highlights the utility of the pyridin-2-ylmethanamine (B45004) core in constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.
Table 1: Synthetic Applications of the (6-methylpyridin-2-yl)methanamine Scaffold
| Precursor Scaffold | Reaction Type | Product Class | Application of Product |
|---|---|---|---|
| N-Methyl-1-(6-methylpyridin-2-yl)methanamine | Ligand Synthesis | PNN Pincer Ligands | Homogeneous Catalysis |
Integration in Advanced Materials Science
While direct integration of this compound into advanced materials is a nascent field, the inherent properties of its structural components suggest significant potential. Pyridine derivatives are widely used as linkers or nodes in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their excellent coordinating ability. nih.gov
The this compound molecule could be functionalized, for example, by adding carboxylic acid or other linking groups to the pyridine ring or the ethyl chains, to be used as a bespoke organic linker in MOF synthesis. Such functionalized linkers could introduce specific properties into the resulting framework, such as tailored pore environments or catalytic sites. The tertiary amine could also serve as a basic site within the MOF to catalyze reactions or to act as a docking site for guest molecules.
In polymer science, related pyridinylmethanimine and pyridinylmethanamine complexes have been investigated for the polymerization of methyl methacrylate. researchgate.net This suggests that metal complexes derived from this compound could similarly act as catalysts or initiators in polymerization reactions, leading to polymers with specific tacticities and molecular weights. The incorporation of this moiety could also impart metal-coordinating capabilities to the polymer backbone, creating materials for heavy metal adsorption or sensing.
Chemo-sensing and Recognition Applications
The combination of a pyridine nitrogen and an aliphatic tertiary amine nitrogen in this compound creates a bidentate chelation site suitable for binding to metal ions. This structural motif is closely related to the widely studied di-(2-picolyl)amine (DPA) unit, a cornerstone in the design of fluorescent chemosensors. mdpi.comresearchgate.net DPA-based sensors are renowned for their ability to selectively bind to metal ions, particularly Zn2+, often resulting in a significant enhancement of fluorescence (Chelation-Enhanced Fluorescence, CHEF). mdpi.comacs.org
By covalently linking the this compound scaffold to a fluorophore, it is conceivable to design novel chemosensors. Upon coordination with a target metal ion, the electronic properties of the fluorophore would be altered, leading to a detectable change in its optical properties (absorption or emission). The selectivity of such a sensor could be tuned by modifying the steric and electronic environment around the chelation site. For example, the methyl group on the pyridine ring and the ethyl groups on the amine influence the geometry and stability of the resulting metal complex. These DPA-analogue sensors have been successfully used for detecting not only metal ions but also, in their metal-complexed form, for recognizing anions like Adenosine 5'-triphosphate (ATP). mdpi.com
Analytical Method Development
As a distinct chemical entity, this compound requires robust analytical methods for its detection and quantification. Standard techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), would be the methods of choice for its analysis. For instance, analytical procedures for detecting similar small amines, such as N,N-dimethylethylamine, in air samples have been developed using GC with a nitrogen-phosphorus detector (GC-NPD). dnacih.com
Given that tertiary amines can be precursors to N-nitrosamines, sensitive analytical methods are crucial, particularly in pharmaceutical contexts. nih.gov A validated simultaneous analytical method for amines corresponding to common nitrosamines has been developed, demonstrating the feasibility of detecting various amines in complex matrices. nih.gov A similar approach could be adapted for this compound. Furthermore, its defined structure and stability make it a suitable candidate for use as an internal standard in the analysis of related compounds.
Outlook on Novel Functional Materials and Catalysts
The future research directions for this compound are promising, particularly in the realms of catalysis and functional materials.
The most immediate and well-supported application lies in catalysis. There is direct evidence of a closely related structure, [2-(Di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine], being used as a ligand in ruthenium catalysts for the synthesis of amides and esters. researchgate.net This strongly indicates that this compound is a prime candidate for developing new ligand scaffolds. Future work will likely focus on synthesizing a library of PNN- and other multidentate-type ligands derived from this amine and screening their metallic complexes for activity in a wide range of organic transformations, including asymmetric catalysis if chiral centers are introduced.
In materials science, the focus will be on realizing the potential of this compound as a functional linker in MOFs and coordination polymers. Research will involve the synthetic modification of the parent molecule to incorporate polymerizable groups or additional coordinating sites. This could lead to new materials with applications in gas storage, separation, or heterogeneous catalysis.
The development of novel chemosensors based on this scaffold also represents a fertile area for research. By exploring different fluorophores and further modifications to the chelating pocket, new sensors with high sensitivity and selectivity for specific metal ions or anions could be designed for applications in environmental monitoring and biological imaging.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques to confirm the structure and purity of N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze NMR to identify chemical shifts corresponding to ethyl groups (δ ~1.0–1.5 ppm for CH, δ ~2.4–3.0 ppm for CH adjacent to N) and pyridinyl protons (δ ~6.5–8.0 ppm). Integration ratios validate substituent positions .
- Infrared (IR) Spectroscopy : Detect amine N-H stretches (~3300–3500 cm) and pyridine ring vibrations (~1600 cm) to confirm functional groups .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z ~206 for CHN) and fragmentation patterns .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Reductive Amination : React 6-methylpicolinaldehyde with ethylamine under hydrogenation (H, Pd/C) or using NaBH/AcOH to form the secondary amine. Monitor pH (6–7) to avoid over-reduction .
- N-Alkylation : Treat 6-methylpyridin-2-ylmethanamine with ethyl bromide in the presence of a base (e.g., KCO) in DMF at 60–80°C. Purify via column chromatography (silica gel, hexane/EtOAc) .
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Methodological Answer :
- Temperature Control : Maintain 60–80°C for N-alkylation to balance reaction rate and side-product formation .
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Avoid protic solvents for reductive amination to prevent protonation of amines .
Advanced Research Questions
Q. How do steric and electronic effects of the pyridinyl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Ligand Design : The 6-methylpyridin-2-yl group enhances steric bulk, favoring selective coordination to transition metals (e.g., Ru, Pd). Computational DFT studies (e.g., Gaussian 09) can map electron density distribution to predict binding modes .
- Catalytic Screening : Test in transfer hydrogenation reactions (e.g., ketone reduction) with [Ru(p-cymene)Cl] to evaluate turnover frequency (TOF) under varying pH and temperature .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., oxidation vs. reduction pathways)?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., -ethylamine) to track proton transfer in oxidation/reduction steps. Compare kinetics via UV-Vis or NMR .
- Computational Modeling : Employ QM/MM simulations (e.g., ORCA) to identify transition states and compare activation energies for competing pathways .
Q. How can the compound’s bioactivity be systematically evaluated against enzyme targets?
- Methodological Answer :
- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm) with varying inhibitor concentrations (IC determination) .
- Molecular Docking : Use AutoDock Vina to simulate binding to AChE’s active site. Correlate docking scores (ΔG) with experimental IC values .
Q. What advanced techniques characterize non-covalent interactions (e.g., host-guest complexes) involving this compound?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (K) with cyclodextrins or supramolecular hosts in aqueous buffer (pH 7.4) .
- X-ray Crystallography : Co-crystallize with β-cyclodextrin and solve the structure using SHELXL (SHELX-2018) to visualize π-π stacking and hydrogen bonds .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR data across studies?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess chemical shift variability due to hydrogen bonding .
- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–80°C) to detect conformational exchange broadening in ethyl groups .
Q. What statistical methods validate reproducibility in synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design (e.g., 2 matrix) to test factors like temperature, solvent ratio, and catalyst loading. Analyze via ANOVA to identify significant variables .
- Control Charts : Track yields across 10+ batches to calculate process capability indices (C/C) and assess robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
